L-苯丙氨酸-3,3-d2

描述

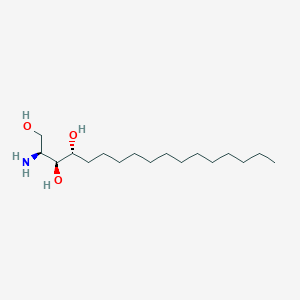

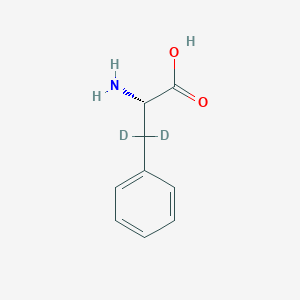

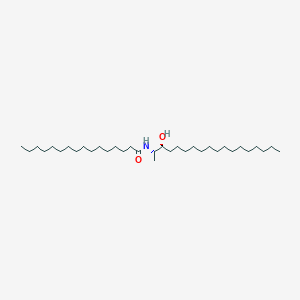

L-Phenylalanine-3,3-d2 is a variant of the amino acid phenylalanine with two deuterium atoms replacing the hydrogen atoms at the 3,3 position . It has a molecular weight of 167.20 .

Synthesis Analysis

A research paper suggests that L-Phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

The linear formula of L-Phenylalanine-3,3-d2 is C6H5CD2CH(NH2)CO2H .Chemical Reactions Analysis

The docking pose in D-center with cofactor NADPH and imine intermediate 2-imino-3-phenylpropanoic acid docked in generated PvDAPDH model .Physical And Chemical Properties Analysis

L-Phenylalanine-3,3-d2 is a solid substance with a melting point of 270-275 °C (dec.) (lit.) . Its optical activity is [α]25/D -33.0°, c = 1 in H2O . The density is 1.2±0.1 g/cm3 .科学研究应用

提高 L-苯丙氨酸产量

- 在大肠杆菌中的生物合成:L-苯丙氨酸 (L-Phe) 在大肠杆菌中生物合成。通过操纵莽草酸途径中酶的浓度来提高生产效率。在大肠杆菌中过表达特定酶(如 AroA)显著增加了 L-Phe 的产量,展示了大规模生物合成的潜力 (Ding 等人,2016 年).

代谢工程和蛋白质进化

- 从葡萄糖中提高 L-苯丙氨酸的产量:在大肠杆菌中从葡萄糖合成 L-苯丙氨酸已通过代谢工程得到优化。诸如失活磷酸转移酶转运系统和过表达特定酶的修改显著增加了从葡萄糖中获得 L-Phe 的产量,突出了先进的遗传和生物技术方法 (Báez-Viveros 等人,2004 年).

手性荧光传感

- L-苯丙氨酸的对映选择性识别:已经开发出基于 H8-BINOL 的手性荧光传感器,用于对 D-和 L-苯丙氨酸进行高度对映选择性识别。该传感器区分了苯丙氨酸的构型,展示了其在临床诊断和研究中的潜在应用 (Zhang 等人,2022 年).

生物合成和代谢命运

- 在苯丙烷代谢中的作用:L-苯丙氨酸源自真菌和植物中的莽草酸途径,在苯丙烷代谢中起着至关重要的作用。该途径导致各种次生代谢产物的生物合成,这些代谢产物对于植物生长和防御机制至关重要 (Hyun 等人,2011 年).

诊断应用

- L-苯丙氨酸检测传感器:已经开发出分子印迹电化学传感器,用于选择性和灵敏地测定 L-苯丙氨酸。这些传感器对于临床诊断和监测苯丙酮尿症等代谢紊乱至关重要 (Ermiş 等人,2017 年).

神经保护作用

- L-苯丙氨酸衍生物的神经保护作用:L-苯丙氨酸的卤代衍生物已显示出作为神经保护剂的潜力。这些化合物有效地保护大脑免受谷氨酸受体过度激活的疾病的影响,使其成为治疗神经系统疾病的有希望的候选者 (Kagiyama 等人,2004 年).

作用机制

Target of Action

L-Phenylalanine-3,3-d2, also known as L-Phenylalanine-d2, is a deuterated form of L-Phenylalanine . L-Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several important compounds and pathways in the body, including the synthesis of proteins, the production of the neurotransmitter dopamine, and the biosynthesis of phenylpropanoids .

Mode of Action

The mode of action of L-Phenylalanine-3,3-d2 is similar to that of L-Phenylalanine. It is incorporated into proteins during protein synthesis. The deuterium atoms at the 3,3-positions of the phenylalanine molecule may influence the kinetics of metabolic processes involving phenylalanine, potentially leading to different biological effects .

Biochemical Pathways

L-Phenylalanine-3,3-d2 is involved in the same biochemical pathways as L-Phenylalanine. It is a key player in the phenylalanine metabolic pathway and the phenylpropanoid biosynthesis pathway . These pathways lead to the production of key biological compounds such as tyrosine, dopamine, norepinephrine, and epinephrine. The deuterium atoms may influence the kinetics of these pathways .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine-3,3-d2 are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed throughout the body, where it can be incorporated into proteins or metabolized. The deuterium atoms may influence the absorption, distribution, metabolism, and excretion (ADME) of the compound .

Result of Action

The result of the action of L-Phenylalanine-3,3-d2 is the production of proteins and other biological compounds. It may also influence the production and function of neurotransmitters, potentially affecting mood and cognitive function . The deuterium atoms may lead to different biological effects compared to L-Phenylalanine .

Action Environment

The action of L-Phenylalanine-3,3-d2 can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RAEURDQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-3,3-d2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

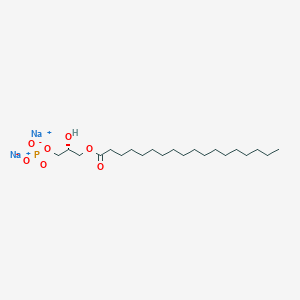

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)

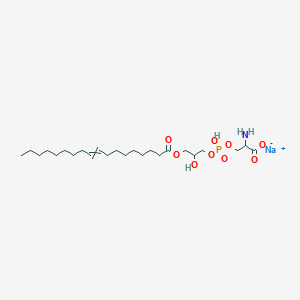

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

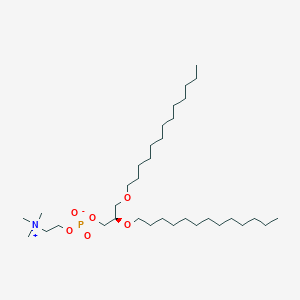

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

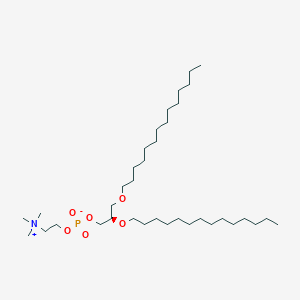

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)